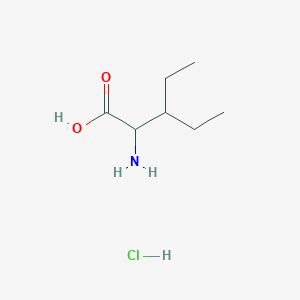

2-Amino-3-ethylpentanoic acid hydrochloride

Overview

Description

2-Amino-3-ethylpentanoic acid hydrochloride, also known as 3-ethylnorvaline hydrochloride, is a compound with the CAS Number: 57224-45-0 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name of the compound is 3-ethylnorvaline hydrochloride . The InChI code is 1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 181.66 .Scientific Research Applications

Neuroprotective Potential

2-Amino-3-ethylpentanoic acid hydrochloride, also referred to as Ethyl-eicosapentanoic acid (Ethyl-EPA), may have neuroprotective properties. A study found that treatment with Ethyl-EPA in patients with bipolar disorder led to a significant rise in N-acetylaspartate (NAA) levels, a marker of neuronal integrity, suggesting its potential neurotrophic role in neuropsychiatric conditions (Frangou et al., 2007).

Metabolic Effects in Neuropsychiatric Conditions

Ethyl-eicosapentaenoic acid (E-EPA) has shown some benefits across a range of neuropsychiatric conditions. A study investigating its effects on brain metabolism in first-episode psychosis (FEP) patients revealed alterations in glutathione availability and modulation of the glutamine/glutamate cycle after E-EPA administration, correlating with improvements in negative symptoms (Berger et al., 2008).

Combining Thromboxane A2 Synthetase Inhibition and Receptor Blockade

A compound combining thromboxane A2 (TXA2) synthetase inhibition and TXA2/prostaglandin endoperoxide receptor blockade, synthesized as (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylen]amino]oxy] pentanoic acid, showed activity in vivo in man and experimental animals. It's designed to analyze the roles and interactions of agonistic and antagonistic metabolites of arachidonic acid in pathologies (Clerck et al., 1989).

Immunological Implications

A case-control study comparing haematology, biochemistry, vitamins, and serum volatile organic compound measures in Multiple Chemical Sensitivity (MCS) patients suggested theories of immune dysfunction in MCS. The association of lower lymphocyte counts with an increased likelihood of MCS is consistent with this hypothesis (Baines et al., 2004).

Omega-3 Fatty Acid Supplementation and Pediatric Crohn's Disease

A study investigating the value of long-chain ω-3 fatty acids (FAs) supplementation in pediatric patients with Crohn's disease in remission demonstrated that enteric-coated ω-3 FAs in addition to 5-ASA treatment were effective in maintaining remission of pediatric CD (Romano et al., 2005).

Safety And Hazards

properties

IUPAC Name |

2-amino-3-ethylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMUXXUCOCKXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-ethylpentanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)